molecular formula C8H11NO2S B8314833 Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

Ethyl 4-ethyl-1,3-thiazole-5-carboxylate

Cat. No. B8314833
M. Wt: 185.25 g/mol
InChI Key: YDVJUPSKFKJIQN-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a 0° C. mixture of lithium aluminum hydride (800 mg, 21.0 mmol) in anhydrous THF (30 mL) was slowly added a solution of ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.91 g, 10.3 mmol) in anhydrous THF (50 mL). The reaction mixture was stirred at 0° C. for 1.5 hours. The reaction was quenched with 5 N NaOH. Water (150 mL) and EtOAc (150 mL) were added. The mixture was stirred for 30 minutes. The solid material was removed by filtration. The organic layer was recovered. The aqueous layer was extracted with EtOAc (1×100 mL). The combined organic extracts were back extracted with brine (2×200 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (4-ethyl-1,3-thiazol-5-yl)methanol (1.05 g, 71% yield). The product was used without further purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]1[N:10]=[CH:11][S:12][C:13]=1[C:14](OCC)=[O:15])[CH3:8]>C1COCC1>[CH2:7]([C:9]1[N:10]=[CH:11][S:12][C:13]=1[CH2:14][OH:15])[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
C(C)C=1N=CSC1C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 5 N NaOH
ADDITION
Type
ADDITION
Details
Water (150 mL) and EtOAc (150 mL) were added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid material was removed by filtration
CUSTOM
Type
CUSTOM
Details
The organic layer was recovered
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (1×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were back extracted with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C=1N=CSC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.